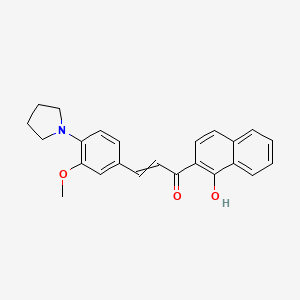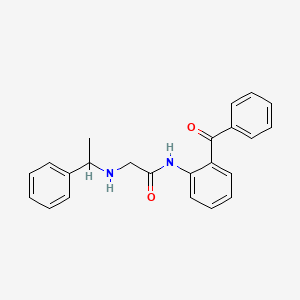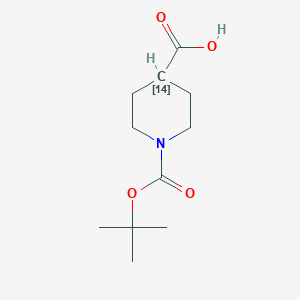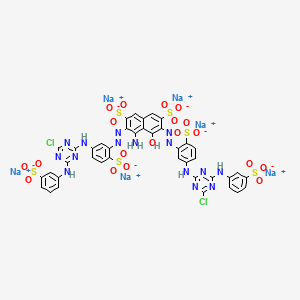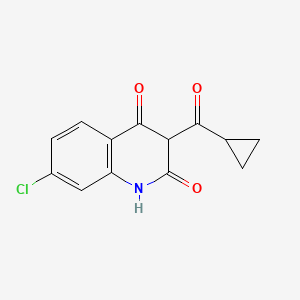![molecular formula C24H40O4 B14794795 4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxycholic Acid-d4 is a deuterium-labeled derivative of Deoxycholic Acid, a secondary bile acid. It is specifically used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various analytical and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deoxycholic Acid-d4 is synthesized by introducing deuterium atoms into Deoxycholic Acid. This process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of Deoxycholic Acid-d4 involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified using techniques such as chromatography to achieve high purity levels required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Deoxycholic Acid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Deoxycholic Acid-d4 can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Deoxycholic Acid-d4 into its corresponding alcohols.
Substitution: Deoxycholic Acid-d4 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Deoxycholic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids and other metabolites.
Biology: Employed in studies involving bile acid metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of bile acids in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting bile acid receptors
Wirkmechanismus
Deoxycholic Acid-d4 exerts its effects by interacting with bile acid receptors such as the G protein-coupled bile acid receptor TGR5. This interaction stimulates various signaling pathways, including those involved in the regulation of glucose and lipid metabolism. The deuterium labeling does not significantly alter the biological activity of the compound, allowing it to be used as a tracer in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cholic Acid-d4
- Chenodeoxycholic Acid-d4
- Lithocholic Acid-d4
- Ursodeoxycholic Acid-d4
Uniqueness
Deoxycholic Acid-d4 is unique due to its specific interaction with the TGR5 receptor, which plays a crucial role in regulating metabolic processes. Its stable isotope labeling also makes it particularly valuable for precise quantification and tracing in research studies .
Eigenschaften
Molekularformel |
C24H40O4 |
|---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24+/m0/s1/i10D2,12D2 |
InChI-Schlüssel |
KXGVEGMKQFWNSR-KFFZQJOESA-N |
Isomerische SMILES |
[2H]C1(C[C@]2(C(CCC3C2CC([C@]4(C3CCC4C(C)CCC(=O)O)C)O)C(C1O)([2H])[2H])C)[2H] |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


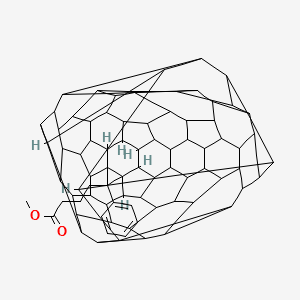
![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)
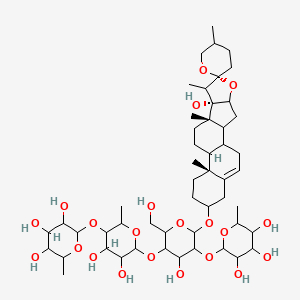
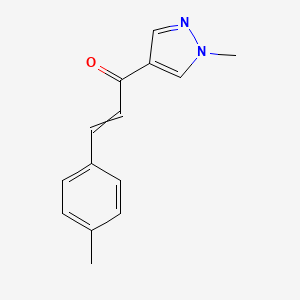
![(S)-tert-Butyl (6,8-difluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14794765.png)

![6-(benzyloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14794776.png)
